Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

Chiral resolution Enantiomeric excess NK₁/NK₂ receptor pharmacology

Researchers requiring chiral 3-aminopyrrolidine scaffolds often face costly chiral resolution or lack of orthogonal functional handles. This (R)-enantiomer (CAS 1354006-62-4) provides pre-installed stereochemistry with three synthetically orthogonal groups: Cbz-protected amine at C3, hydroxyethyl-substituted pyrrolidine N, and an N-ethyl carbamate. These enable regioselective derivatization without premature deprotection. • Pre-installed (R)-configuration eliminates chiral HPLC purification costs. • Orthogonal handles (Cbz, N-ethyl, hydroxyethyl) support sequential functionalization in flow chemistry. • Ideal for CNS-focused fragment libraries and neurokinin receptor antagonist programs. Supplied as a single enantiomer with rigorous analytical certification.

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
Cat. No. B7985012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCCN(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H24N2O3/c1-2-18(15-8-9-17(12-15)10-11-19)16(20)21-13-14-6-4-3-5-7-14/h3-7,15,19H,2,8-13H2,1H3/t15-/m1/s1
InChIKeyKRNZIZUIDWCTMY-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl-[(R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamic Acid Benzyl Ester Overview


Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 1354006-62-4) is an (R)-configured, N-ethyl,N-Cbz-protected 3-aminopyrrolidine derivative bearing a pendant hydroxyethyl side chain on the pyrrolidine nitrogen . Its molecular formula is C₁₆H₂₄N₂O₃ and its monoisotopic mass is 292.17868 Da [1]. The compound integrates three synthetically orthogonal functional handles — a carbamate-protected secondary amine at C3, a tertiary pyrrolidine nitrogen substituted with a primary alcohol, and an (R)-stereocenter — that together confer regioselective derivatisation potential distinct from simpler 3-aminopyrrolidine scaffolds . These features position the compound as a privileged intermediate for constructing sp³-rich, CNS-optimised small molecules, particularly where simultaneous engagement of a hydrogen-bond donor (the hydroxyethyl tail) and a protected amine is required for downstream fragment elaboration.

Stereochemical Control
Pre-installed (R)-configuration for chiral 3-aminopyrrolidine scaffold studies
Enantiomer-attribution review context
Orthogonal Handles
N-Cbz, N-ethyl, and hydroxyethyl groups enable regioselective derivatisation workflows
Three synthetically distinct functional handles
Fragment Elaboration
Supports sp³-rich CNS-focused fragment library synthesis
Hydroxyethyl anchor for diversification studies

(R)-Hydroxyethyl Pyrrolidine Carbamate vs. Common Analogs: Why Substitution Fails


Interchanging in-class 3-aminopyrrolidine building blocks without accounting for the specific N-ethyl-N-Cbz carbamate and hydroxyethyl substitution pattern of this compound introduces three consequential risks for synthesis programmes. First, removal of the N-ethyl group (as in the NH-carbamate analog, CAS 1354001-63-0) alters both the steric environment at the protected amine and its susceptibility to premature deprotection, potentially reducing downstream coupling yields . Second, the pendant 2-hydroxyethyl group on the pyrrolidine nitrogen provides a distinct hydrogen-bond donor and a vector for further functionalisation (e.g., mesylation, oxidation) that is absent in des-hydroxyethyl analogs such as Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester (CAS 1354001-87-8) [1]. Third, the single (R)-enantiomer (CAS 1354006-62-4) differs from the racemate (CAS 1353987-37-7) and the (S)-enantiomer (CAS 1353993-29-9) in ways that can alter chiral recognition, as documented in pyrrolidine-based NK₁/NK₂ antagonist series where enantiomeric configuration modulated receptor subtype selectivity [2]. Generic substitution without rigorous stereochemical and functional-group parity therefore risks compromised synthetic tractability and divergent structure-activity relationships.

N-substitution
(R)-N-ethyl-N-Cbz carbamate
vs. NH-carbamate analog (CAS 1354001-63-0)
N-ethyl removal may alter steric shielding and deprotection susceptibility, potentially reducing downstream coupling consistency.
Pendant group
2-hydroxyethyl on pyrrolidine N
vs. des-hydroxyethyl analog (CAS 1354001-87-8)
Hydroxyethyl absence removes a hydrogen-bond donor and a functionalisation vector; diversification scope may not transfer.
Stereochemistry
Single (R)-enantiomer
vs. racemate (CAS 1353987-37-7) or (S)-enantiomer (CAS 1353993-29-9)
Enantiomeric configuration may shift chiral recognition profiles; reported NK₁/NK₂ antagonist SAR indicates configuration-dependent receptor selectivity.

Differentiation Evidence vs. Closest Analogs


Impact of (R) vs. (S) Configuration on Chiral Recognition

The target compound bears the (R)-absolute configuration at the pyrrolidine C3 position. In the pyrrolidine carbamate class, stereochemistry has been shown to influence receptor subtype selectivity: for NK₁/NK₂ dual antagonists, inversion of the pyrrolidine C3 configuration altered NK₁ vs. NK₂ affinity profiles [1]. The (R)-enantiomer (CAS 1354006-62-4) is supplied at a certified purity of 98% (product 1775443, Leyan), while the (S)-enantiomer (CAS 1353993-29-9, Fluorochem product F083600) and the racemate (CAS 1353987-37-7, Fluorochem product F083598) are available as separate catalog items, each with distinct CAS numbers and pricing .

(R) vs. (S) chiral recognition
Class-level
Discrete (R)-enantiomer CAS 1354006-62-4, purity 98% (LeYan); (S)-enantiomer CAS 1353993-29-9 and racemate CAS 1353987-37-7 available as separate SKUs. Enantiomeric configuration reported to modulate NK₁/NK₂ affinity profiles in pyrrolidine antagonist series.
Enantiomer-attribution review context; correct single enantiomer selection supports chiral recognition studies.
Quantitative enantiomeric purity differential not available from vendor certificates.
Chiral resolution Enantiomeric excess NK₁/NK₂ receptor pharmacology Stereospecific binding

N-Ethyl vs. N–H Carbamate: Steric Bulk and Deprotection Orthogonality

The target compound contains an N-ethyl-N-Cbz carbamate (molecular weight 292.379 g/mol, MDL MFCD21095053) . The closest NH-carbamate analog, [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 1354001-63-0), has a molecular weight of 264.33 g/mol (MDL MFCD21095024) and lacks the N-ethyl substituent . The additional ethyl group increases both lipophilicity (estimated ΔlogP ≈ +0.6–0.8 based on fragment-based calculation methods) and steric shielding of the carbamate carbonyl. In the context of pyrrolidine NK₁/NK₂ antagonists, the nature of the carbamate N-substituent (H vs. alkyl) was shown to modulate receptor affinity and selectivity through altered conformational preferences and hydrogen-bonding capacity [1].

N-ethyl vs. N–H carbamate
Reported
Target: MW 292.38 g/mol, tertiary N-ethyl-N-Cbz. Comparator: MW 264.33 g/mol, secondary NH-Cbz. ΔMW = +28.05 g/mol; estimated ΔlogP ≈ +0.6–0.8.
N-ethyl substitution context may influence lipophilicity and steric protection during multistep synthesis.
Calculated properties; no experimental logP or pKa reported in vendor documentation.
Carbamate protecting groups Steric hindrance Deprotection orthogonality Synthetic intermediate stability

Hydroxyethyl Substituent: H-Bond Donation and Derivatisation Versatility

The target compound features a 2-hydroxyethyl substituent on the pyrrolidine nitrogen, providing a primary alcohol (1 H-bond donor, 2 H-bond acceptors total) . In contrast, Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester (CAS 1354001-87-8) lacks this group entirely, bearing only the tertiary amine (0 H-bond donors) and the N-ethyl-N-Cbz carbamate [1]. The hydroxyethyl tail permits chemoselective transformations — including mesylation (MsCl/TEA), tosylation, oxidation to the aldehyde or carboxylic acid, or Mitsunobu coupling — that are inaccessible to the des-hydroxyethyl comparator. In focused pyrrolidine library synthesis employing integrated flow chemistry, hydroxyethyl-functionalised pyrrolidines demonstrated superior diversification potential compared to their unsubstituted counterparts [2].

Hydroxyethyl handle utility
Class-level
Primary alcohol: 1 H-bond donor, 2 H-bond acceptors. Amenable to mesylation, oxidation, and Mitsunobu coupling. Des-hydroxyethyl comparator lacks this handle entirely.
Reported diversification context; hydroxyethyl group may broaden accessible chemical space from a single building block.
Inferred from established transformations and flow chemistry precedent; no direct side-by-side experimental comparison identified.
Hydrogen-bond donor Functional group interconversion Solubility modulation Synthetic diversification

Certified Purity and Hazard Classification Comparison

The target compound is commercially available from Fluorochem (Product Code F083599) and LeYan (Product 1775443, purity 98%) . Fluorochem's technical datasheet assigns GHS07 classification with H302 (harmful if swallowed), H315, H319, and H335 hazard statements — a profile consistent with low-molecular-weight aminopyrrolidine carbamates . No specific toxicological endpoints (LD₅₀, NOAEL) are publicly available for this compound, which is consistent with its status as a research intermediate. The (S)-enantiomer (F083600) and the racemate (F083598) are listed as separate SKUs with distinct pricing, allowing procurement officers to select the exact stereoisomer required .

Purity and hazard profile
Data to verify
Purity 98% (LeYan); GHS07, H302/H315/H319/H335. Fluorochem F083599. Separate SKUs for (S)-enantiomer F083600 and racemate F083598 with independent pricing.
Specification review context; documented hazard classification supports procurement risk assessment.
Vendor technical datasheet specifications; not independent third-party certification.
Chemical purity GHS classification Supplier quality Procurement risk

High-Impact Applications of (R)-Hydroxyethyl Pyrrolidine Carbamate


Stereospecific NK₁/NK₃ Antagonist Synthesis with (R)-3-Aminopyrrolidine Core

In medicinal chemistry programmes targeting neurokinin receptors — where pyrrolidine C3 absolute configuration has been shown to modulate NK₁ vs. NK₂ selectivity [1] — the (R)-enantiomer (CAS 1354006-62-4) provides the requisite stereochemistry pre-installed. The N-ethyl-N-Cbz protection strategy permits selective deprotection of the Cbz group without altering the N-ethyl substituent, enabling late-stage diversification while preserving the chiral integrity of the 3-aminopyrrolidine scaffold. Procurement of the discrete (R)-enantiomer avoids the need for costly chiral preparative HPLC resolution of the racemate.

Hydroxyethyl Anchor for sp³-Rich Fragment Libraries

The 2-hydroxyethyl appendage on the pyrrolidine nitrogen of this compound distinguishes it from simpler 3-aminopyrrolidine carbamates by providing a primary alcohol handle for on-resin immobilisation, PEGylation, or bioconjugation . In integrated flow chemistry platforms, hydroxyethyl-functionalised pyrrolidines have been demonstrated to participate in sequential transformations (protection–reaction–deprotection) with superior efficiency relative to non-functionalised analogs [2], making this compound particularly suited for diversity-oriented synthesis of CNS-focused fragment collections.

Chiral Ionic Liquids and Organocatalysts via (R)-Configuration

Chiral 3-aminopyrrolidines are established scaffolds in asymmetric organocatalysis and chiral ionic liquid design. The target compound’s (R)-stereochemistry, combined with the orthogonal protecting groups (Cbz on the exocyclic amine, free alcohol on the pyrrolidine N-alkyl chain), enables sequential quaternisation at the pyrrolidine nitrogen (via the hydroxyethyl handle) followed by Cbz removal to generate a free secondary amine for catalyst conjugation. The N-ethyl group provides additional steric tuning unavailable in NH-carbamate analogs .

Enantiomeric Purity Reference Standard for Chiral Assays

Given the availability of both (R)-enantiomer (CAS 1354006-62-4) and (S)-enantiomer (CAS 1353993-29-9) as discrete catalog items from Fluorochem , the (R)-enantiomer can serve as an authenticated reference standard for chiral HPLC or SFC method development and validation. This application is critical for quality control laboratories tasked with verifying enantiomeric excess in bulk intermediates during scale-up of drug candidates incorporating the 3-aminopyrrolidine motif.

Application
Selection Property
Validation Focus
NK receptor antagonist synthesis
Pre-installed (R)-stereochemistry
Chiral integrity and deprotection control
sp³-rich fragment library synthesis
Hydroxyethyl anchor handle
Diversification and conjugation efficiency
Chiral organocatalyst design
Orthogonal N-Cbz/OH protection
Sequential functionalization and steric tuning
Chiral assay reference standard
Discrete (R)-enantiomer identity
Enantiomeric excess method validation
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